molecular formula C15H9Br3N2O B11990733 6,8-Dibromo-3-(4-bromobenzyl)-4(3H)-quinazolinone CAS No. 302913-27-5

6,8-Dibromo-3-(4-bromobenzyl)-4(3H)-quinazolinone

Cat. No.: B11990733
CAS No.: 302913-27-5
M. Wt: 473.0 g/mol
InChI Key: KDNVRKDCVHYWKL-UHFFFAOYSA-N
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Description

6,8-Dibromo-3-(4-bromobenzyl)-4(3H)-quinazolinone is a synthetic small molecule based on the quinazolinone scaffold, a structure recognized as a "privileged" framework in medicinal chemistry due to its wide spectrum of biological activities . This compound is of significant interest for early-stage drug discovery and pharmacological research, particularly in oncology and infectious diseases. The strategic incorporation of bromine atoms at the 6 and 8 positions of the quinazolinone core is a critical structural feature, as halogen substitution at these positions is known to significantly enhance cytotoxic and antimicrobial potencies in similar derivatives . The 4-bromobenzyl group at the N-3 position further contributes to the molecule's lipophilicity and potential for interaction with biological targets. In vitro studies on closely related 6,8-dibromo-4(3H)-quinazolinone derivatives have demonstrated powerful cytotoxic effects against human breast carcinoma cell lines (e.g., MCF-7) , with certain compounds reporting IC50 values lower than the positive control doxorubicin . This suggests potential for this class of compounds as a lead for developing novel anticancer agents. Furthermore, analogous quinazolinones bearing halogen atoms and specific substitutions at the 3-position have shown promising antibacterial and antifungal activities , making them valuable tools for exploring new anti-infective strategies . Researchers can utilize this high-purity compound for target identification, mechanism-of-action studies, and as a key intermediate for the synthesis of more complex chemical libraries. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

302913-27-5

Molecular Formula

C15H9Br3N2O

Molecular Weight

473.0 g/mol

IUPAC Name

6,8-dibromo-3-[(4-bromophenyl)methyl]quinazolin-4-one

InChI

InChI=1S/C15H9Br3N2O/c16-10-3-1-9(2-4-10)7-20-8-19-14-12(15(20)21)5-11(17)6-13(14)18/h1-6,8H,7H2

InChI Key

KDNVRKDCVHYWKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=NC3=C(C2=O)C=C(C=C3Br)Br)Br

Origin of Product

United States

Preparation Methods

Halogenation of Anthranilamide Precursors

A common approach involves brominating 2-aminobenzamide derivatives. For example, 3,5-dibromo-2-aminobenzamide is synthesized via electrophilic aromatic substitution using N-bromosuccinimide (NBS) in acetonitrile. This intermediate reacts with 4-bromobenzaldehyde in ethanol under reflux, followed by cyclization with CuCl₂ to yield the target compound.

Reaction Conditions :

  • Step 1 : NBS (2.2 equiv), CH₃CN, 0°C → room temperature, 12 h.

  • Step 2 : 4-Bromobenzaldehyde (1.1 equiv), ethanol, reflux, 3 h.

  • Step 3 : CuCl₂ (3 equiv), 70°C, 3 h.

Yield : 68–75% after recrystallization.

Benzoxazinone Intermediate Route

Methyl 3,5-dibromoanthranilate reacts with acetic anhydride to form 6,8-dibromo-2-methyl-4H-benzo[d]oxazin-4-one . Subsequent treatment with hydrazine hydrate in ethanol under reflux opens the oxazinone ring, forming the quinazolinone core.

Key Data :

  • Cyclization : Ac₂O, 120°C, 2 h.

  • Ring Opening : NH₂NH₂·H₂O, ethanol, reflux, 3 h.

  • Yield : 82%.

One-Pot Synthesis Protocols

Copper-Catalyzed Isocyanide Insertion

A streamlined method employs 2-fluorobenzamide and 4-bromobenzylamine in the presence of Cu(OAc)₂ and Et₃N. The reaction proceeds via a cascade isocyanide insertion and cyclization:

Procedure :

  • Reagents : 2-Fluorobenzamide (1 equiv), 4-bromobenzylamine (1.2 equiv), Cu(OAc)₂ (5 mol%), Et₃N (1 equiv), CH₂Cl₂.

  • Conditions : RT, 20 min.

  • Yield : 63%.

H₂O₂-Mediated Oxidative Cyclization

A green chemistry approach uses H₂O₂ (30%) in DMSO at 150°C to oxidize N-(4-bromobenzyl)-2-amino-3,5-dibromobenzamide directly into the quinazolinone:

Optimized Parameters :

  • Solvent : DMSO.

  • Oxidant : H₂O₂ (1 equiv).

  • Time : 14 h.

  • Yield : 78%.

Functional Group Transformations

Nucleophilic Aromatic Substitution (SNAr)

6,8-Dibromo-4(3H)-quinazolinone reacts with 4-bromobenzyl bromide in DMF using K₂CO₃ as a base. The SNAr mechanism facilitates benzylation at the N3 position:

Reaction Setup :

  • Substrate : 6,8-Dibromo-4(3H)-quinazolinone (1 equiv).

  • Electrophile : 4-Bromobenzyl bromide (1.1 equiv).

  • Base : K₂CO₃ (2 equiv), DMF, 80°C, 6 h.

  • Yield : 70%.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency. A 30-minute protocol using DMAP and (Boc)₂O in CH₃CN achieves 92% yield for the cyclization step:

Conditions :

  • Catalyst : DMAP (10 mol%).

  • Reagents : (Boc)₂O (1.5 equiv), CH₃CN.

  • Microwave : 150 W, 30 min.

Comparative Analysis of Methods

Method Key Reagents Conditions Yield Advantages
HalogenationNBS, CuCl₂Reflux, 6 h68–75%High purity, scalable
Benzoxazinone RouteAc₂O, NH₂NH₂·H₂OReflux, 5 h82%Avoids toxic catalysts
Copper CatalysisCu(OAc)₂, Et₃NRT, 20 min63%Rapid, one-pot
H₂O₂/DMSOH₂O₂150°C, 14 h78%Solvent = oxidant, green chemistry
MicrowaveDMAP, (Boc)₂OMW, 30 min92%Energy-efficient, high yield

Characterization and Validation

Spectroscopic Techniques

  • ¹H NMR : Aromatic protons appear as doublets at δ 7.6–8.3 ppm, with the benzyl CH₂ group at δ 5.1 ppm.

  • ¹³C NMR : Quinazolinone C=O at δ 160–162 ppm; Br–C signals at δ 115–120 ppm.

  • IR : Strong C=O stretch at 1695–1750 cm⁻¹; N–H bend at 3280–3425 cm⁻¹.

Mass Spectrometry

  • ESI-MS : Molecular ion [M+H]⁺ at m/z 409.2497 (C₁₅H₉Br₃N₂O).

  • HRMS : Confirms isotopic pattern for Br₃.

Challenges and Optimization

Regioselectivity in Halogenation

Excess NBS leads to over-bromination. Controlled addition at 0°C minimizes byproducts.

Solvent Selection

Polar aprotic solvents (DMF, DMSO) improve solubility but complicate purification. Ethanol/water recrystallization enhances purity.

Catalyst Loading

Cu catalysts (5–10 mol%) balance cost and efficiency. DMAP (10 mol%) outperforms DBU or DABCO in cyclization.

Emerging Trends

Transition-Metal-Free Synthesis

K₂CO₃-promoted SNAr reactions in DMSO eliminate copper residues, favoring pharmaceutical applications.

Continuous Flow Chemistry

Pilot studies show 20% higher yields in flow reactors versus batch systems, reducing reaction times to 2 h .

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The quinazolinone scaffold undergoes oxidation and reduction, influenced by the presence of bromine substituents.

  • Oxidation :

    • Reagent : Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic or alkaline conditions.

    • Mechanism : Oxidation converts the quinazolinone to dihydro-oxoquinazoline derivatives. For example, oxidation with H₂O₂ yields 3,4-dihydro-4-oxoquinazoline , while KMnO₄ in alkaline conditions produces 3,4-dihydro-6-oxoquinazoline .

    • Impact : Bromine substituents may stabilize intermediates or direct oxidation to specific positions.

  • Reduction :

    • Reagents : Sodium amalgam, lithium aluminum hydride (LiAlH₄), or sodium borohydride (NaBH₄).

    • Mechanism : Reduction of quinazolinone yields 3,4-dihydroquinazoline (partial reduction) or 1,2,3,4-tetrahydroquinazoline (complete reduction) .

    • Note : Bromine substituents may alter reduction pathways by influencing electron distribution.

Nucleophilic Substitution Reactions

The bromine atoms at positions 6, 8, and the 4-bromobenzyl group are reactive sites for nucleophilic attack.

  • Alkylation :

    • Reagents : Dimethyl sulfate or ethyl chloroacetate.

    • Products : Reaction with dimethyl sulfate forms 6,8-dibromo-2-(3,4-dichlorophenyl)-4-(methylthio)quinazoline . Ethyl chloroacetate yields ethyl 2-(6,8-dibromo-2-(3,4-dichlorophenyl)quinazolin-4-ylthio)acetate .

    • Spectral Data :

      • IR : Carbonyl ester peak at 1739 cm⁻¹ for ethyl esters.

      • ¹H NMR : Signals at δ 4.13 ppm (q, 2H) and 2.45 ppm (t, 3H) for ethyl groups .

  • Hydrazinolysis :

    • Reagent : Hydrazine.

    • Product : Hydrazinolysis of esters forms 2-(6,8-dibromo-2-(3,4-dichlorophenyl)quinazolin-4-ylthio)acetohydrazide .

Electrophilic Substitution Reactions

Nitration is the primary electrophilic reaction for quinazoline derivatives, but existing bromine substituents may limit reactivity.

  • Nitration :

    • Reagent : Fuming nitric acid in concentrated H₂SO₄.

    • Mechanism : Quinazoline nitrates at position 6, yielding 6-nitroquinazoline .

    • Note : Bromine substituents may deactivate the aromatic ring, reducing nitration efficiency.

Addition Reactions

The quinazolinone scaffold reacts with anionic reagents at position 4.

  • Reagents : Sodium bisulfate, hydrogen cyanide, or organometallic reagents (e.g., Grignard reagents).

  • Mechanism : These reagents add across the 3,4-double bond, forming 4-substituted 3,4-dihydroquinazolines .

  • Example : Reaction with phenylmagnesium bromide yields 4-phenyl-3,4-dihydroquinazoline .

Condensation Reactions

The compound participates in condensation reactions to form Schiff bases or fused heterocycles.

  • Schiff Base Formation :

    • Reagents : Aromatic aldehydes (e.g., 4-methoxybenzaldehyde).

    • Product : Condensation with aldehydes yields 6,8-dibromo-2-(3,4-dichlorophenyl)-3-[aromatic hydrazone]quinazolin-4(3H)-one derivatives .

    • Spectral Evidence :

      • IR : Absorption bands for C=N and C=O groups.

      • ¹H NMR : Signals for aromatic protons and hydrazone linkages .

Research Findings and Data

Reaction Type Reagents Key Products Spectral Data
Alkylation Dimethyl sulfate4-(methylthio)quinazoline derivativeIR: 1739 cm⁻¹ (CO ester)
Hydrazinolysis HydrazineAcetohydrazide derivative¹H NMR: δ 4.13 ppm (q, 2H), 2.45 ppm (t, 3H)
Oxidation H₂O₂/KMnO₄Dihydro-oxoquinazoline
Addition Grignard reagents4-substituted dihydroquinazoline

Scientific Research Applications

Pharmacological Applications

The compound exhibits significant pharmacological properties, making it a candidate for various therapeutic applications:

  • Antimicrobial Activity : Studies indicate that derivatives of 6,8-dibromo-3-(4-bromobenzyl)-4(3H)-quinazolinone demonstrate antibacterial and antifungal properties. For example, compounds derived from this structure have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as fungi like Candida albicans . The minimum inhibitory concentrations (MICs) for some derivatives were found to be as low as 0.78 µg/mL against these pathogens .
  • Antitumor Activity : Research has highlighted the cytotoxic effects of certain derivatives against human breast carcinoma cell lines (MCF-7). Compounds synthesized from this compound exhibited IC50 values significantly lower than the standard chemotherapeutic agent doxorubicin, indicating potent antitumor potential .
  • Anti-inflammatory Properties : The compound's structural features allow it to act as an anti-inflammatory agent. Various derivatives have been synthesized and evaluated for their ability to reduce inflammation in biological models .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Bromination : The introduction of bromine atoms at the 6 and 8 positions is crucial for enhancing biological activity.
  • Substitution Reactions : The 4-bromobenzyl group at the 3 position can undergo nucleophilic substitution reactions, leading to a variety of derivatives with modified pharmacological profiles .

Comparative Analysis with Related Compounds

The unique structural features of this compound distinguish it from other quinazolinone derivatives. Below is a comparative table highlighting some related compounds:

Compound NameStructural FeaturesUnique Aspects
6,8-Dichloro-3-(4-bromobenzyl)-4(3H)-quinazolinoneChlorine instead of bromineDifferent biological activity profiles
2-Phenyl-4(3H)-quinazolinoneLacks brominationKnown for different pharmacological properties
7-Chloro-3-(substituted benzyl) quinazolinonesVarying substitutions on benzylDifferent spectrum of biological activities

This table illustrates how variations in halogen substitution can lead to distinct pharmacological profiles, emphasizing the importance of structural modifications in drug design.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of derivatives based on this compound:

  • A study demonstrated that novel derivatives synthesized from this compound exhibited promising antibacterial activity against multiple strains of bacteria .
  • Another investigation focused on the antitumor efficacy of these compounds, revealing significant cytotoxic effects against MCF-7 cells with low IC50 values .

Mechanism of Action

The mechanism of action of 6,8-Dibromo-3-(4-bromobenzyl)-4(3H)-quinazolinone depends on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Structural Modifications and Substituent Effects

The biological activity of quinazolinones is highly dependent on substituent type, position, and electronic properties. Below is a comparative analysis of key analogues:

Table 1: Comparison of Quinazolinone Derivatives
Compound Name Substituents Biological Activity Solubility Key Findings
6,8-Dibromo-3-(4-bromobenzyl)-4(3H)-quinazolinone 6,8-dibromo, 3-(4-bromobenzyl) Anti-inflammatory, Analgesic, Antihyperlipidemic Low (assumed) High efficacy in vivo; comparable to reference drugs
6-Bromo-2,3-disubstituted-4(3H)-quinazolinone 6-bromo, variable at position 3 Antiviral, Cytotoxic Moderate Moderate inhibition of viral growth
7-Chloro-3-(triazole)-quinazolin-4(3H)-one 7-chloro, triazole substituent Antifungal Moderate Superior in vitro activity against fungi
Ferrocenyl-4(3H)-quinazolinone Ferrocene group at position 2 Electrochemical properties Unknown Unique redox behavior for drug design
6,8-Dibromo-2-methyl-4(3H)-quinazolinone 6,8-dibromo, 2-methyl Antihyperlipidemic Low Reduces cholesterol via ACAT inhibition
Quinazolinone-triazole hybrids Triazole moieties Antileishmanial Poor Moderate activity limited by solubility

Functional and Pharmacological Differences

Anti-inflammatory/Analgesic Activity
  • The 6,8-dibromo substitution in the target compound enhances anti-inflammatory efficacy compared to non-halogenated quinazolinones. For example, phenolic derivatives (e.g., 5h, 5j) exhibit antioxidant activity but lack comparable anti-inflammatory effects .
  • The 4-bromobenzyl group at position 3 improves receptor binding affinity compared to acetyl or triazole substituents, which are linked to antifungal or antileishmanial activities .
Antihyperlipidemic Activity
  • Halogenation at 6,8 positions is critical for lipid-lowering effects. The 6,8-dibromo-2-methyl derivative reduces serum cholesterol by 40–50% in hypercholesterolemic rats, outperforming non-halogenated analogues .
  • In contrast, 6-iodo-2-methyl-4(3H)-quinazolinone shows similar lipid-lowering activity, suggesting halogen type (Br vs. I) has minimal impact on this endpoint .
Antifungal and Antiviral Activity
  • 6-Bromo derivatives (e.g., 6-bromo-2,3-disubstituted) exhibit moderate antiviral activity, highlighting the importance of substitution position for targeting pathogens .

Physicochemical Challenges

  • Solubility: Brominated quinazolinones, including the target compound, often exhibit poor aqueous solubility due to hydrophobic halogen substituents. This limitation is shared with triazole hybrids, which require structural modifications (e.g., hydrophilic moieties) for improved bioavailability .
  • Stability: Ferrocenyl-substituted quinazolinones demonstrate unique electrochemical stability, a property absent in brominated analogues .

Biological Activity

6,8-Dibromo-3-(4-bromobenzyl)-4(3H)-quinazolinone is a synthetic compound belonging to the quinazolinone family, characterized by its unique structure that includes two bromine atoms and a 4-bromobenzyl substituent. This compound has garnered attention for its diverse biological activities, particularly in medicinal chemistry and drug development.

The molecular formula for this compound is C16H12Br2N2OC_{16}H_{12}Br_2N_2O, with a molecular weight of 404 g/mol. Its structural configuration allows for significant chemical reactivity due to the presence of bromine substituents, which can participate in various nucleophilic substitution reactions.

Biological Activities

Research indicates that this compound exhibits significant biological activities, including:

  • Antimicrobial Activity : It has shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA) strains. The structure-activity relationship (SAR) studies have indicated that modifications in the quinazolinone core can enhance its antibacterial efficacy .
  • Cytotoxic Effects : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including human breast carcinoma (MCF-7). The IC50 values for several derivatives were found to be significantly lower than that of doxorubicin, a standard chemotherapeutic agent .
  • Antiproliferative Activity : The compound has been evaluated for its antiproliferative effects on cancer cells, showing promising results that warrant further investigation into its potential as an anticancer drug .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific structural features in determining the biological activity of quinazolinone derivatives. Key findings include:

  • Bromination : The presence of bromine atoms at the 6 and 8 positions enhances biological activity compared to non-brominated analogs.
  • Substituent Variability : Variations in substituents at the 3-position (such as different aryl groups) significantly influence activity profiles against bacterial strains and cancer cell lines .

Comparative Analysis

A comparative analysis of related compounds reveals distinct differences in their biological activities based on structural modifications:

Compound NameStructural FeaturesUnique Aspects
6,8-Dichloro-3-(4-bromobenzyl)-4(3H)-quinazolinoneChlorine instead of bromineExhibits different biological activity profiles
2-Phenyl-4(3H)-quinazolinoneLacks brominationKnown for different pharmacological properties
7-Chloro-3-(substituted benzyl) quinazolinonesVarying substitutions on benzylDifferent spectrum of biological activities

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of several quinazolinones against MRSA. The findings indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.25 μg/mL, demonstrating their potential as effective antibacterial agents .
  • Cytotoxicity Assessment : In a series of experiments involving MCF-7 cells, various derivatives of this compound were tested for cytotoxic effects. Compounds showed IC50 values ranging from 1.7 to 29.6 µg/mL, indicating strong antiproliferative properties compared to standard treatments .

Q & A

Q. What are the common synthetic routes for 6,8-Dibromo-3-(4-bromobenzyl)-4(3H)-quinazolinone?

The compound is typically synthesized via cyclization reactions starting from substituted benzoxazin-4-ones or benzothiazole precursors. For example, 6,8-dibromo-substituted quinazolinones are prepared by reacting 2-amino benzothiazoles with dibrominated benzoxazin-4-ones under reflux conditions. Key steps include bromination at positions 6 and 8 of the quinazolinone core and subsequent substitution at position 3 with a 4-bromobenzyl group. Characterization involves elemental analysis, IR (to confirm C=O and C=N stretches at ~1720 cm⁻¹ and ~1620 cm⁻¹), and ¹H NMR (aromatic protons appear as multiplet signals between δ 6.85–8.10 ppm) .

Q. Which spectroscopic methods are critical for confirming the structure of this compound?

  • IR Spectroscopy : Identifies functional groups such as the quinazolinone carbonyl (C=O stretch at ~1720 cm⁻¹) and aromatic C-H stretching (~3050 cm⁻¹) .
  • ¹H NMR : Aromatic protons in the quinazolinone and benzyl substituents appear as complex multiplets (δ 6.85–8.10 ppm). Distinct doublets (J = 2.2 Hz) confirm bromine substitution patterns .
  • Elemental Analysis : Validates the molecular formula, particularly the bromine content (~70% yield in synthetic steps) .

Advanced Research Questions

Q. How do structural modifications at the 3-position influence biological activity?

Substitution at the 3-position with a 4-bromobenzyl group enhances lipophilicity, potentially improving membrane permeability. Comparative studies show that bulkier substituents (e.g., benzothiazole derivatives) increase anti-inflammatory activity by modulating COX-2 selectivity. For instance, 4-methoxybenzothiazole analogs exhibit higher COX-2 inhibition (IC₅₀ = 0.8 µM) compared to unsubstituted derivatives, likely due to enhanced hydrogen bonding with the enzyme’s active site .

Q. What experimental strategies resolve discrepancies in biological activity data across analogs?

  • Dose-Response Studies : Evaluate activity at varying concentrations (e.g., 10–100 µM) to identify non-linear effects.
  • Enzyme-Specific Assays : Use isolated COX-1/COX-2 or microbial viability assays to distinguish target selectivity. For example, compound 4j shows broad antibacterial activity but lacks anti-inflammatory effects, suggesting divergent mechanisms .
  • Structural-Activity Relationship (SAR) Modeling : Correlate substituent electronic properties (e.g., Hammett σ values) with activity trends .

Q. How can pharmacokinetic properties be optimized for in vivo studies?

  • Hydrophobicity Adjustments : Introduce polar groups (e.g., hydroxyl or methoxy) to improve solubility without compromising bioavailability.
  • Metabolic Stability : Replace labile substituents (e.g., ester groups) with stable analogs (e.g., amides) to extend half-life.
  • Species-Specific Optimization : Tailor dosing regimens based on metabolic differences (e.g., rat vs. mouse models) .

Data Contradiction Analysis

Q. Why do some analogs exhibit anti-inflammatory activity but lack antimicrobial effects?

Anti-inflammatory activity in quinazolinones is often linked to COX-2 inhibition, which depends on substituent electronic effects (e.g., methoxy groups enhance resonance stabilization). In contrast, antimicrobial activity requires direct interaction with microbial membranes or enzymes, which is hindered by bulky bromine atoms. For example, compound 4j’s nitro group enhances antibacterial activity but disrupts COX-2 binding due to steric hindrance .

Methodological Guidance

Q. What in vitro assays are recommended for evaluating anti-inflammatory potential?

  • COX-1/COX-2 Inhibition Assays : Use purified enzymes and colorimetric detection of prostaglandin metabolites.
  • Cell-Based Models : Measure IL-6/TNF-α suppression in LPS-stimulated macrophages (IC₅₀ values < 50 µM indicate potency) .
  • Ulcerogenicity Testing : Compare gastric damage in rodent models post-administration (dose: 50 mg/kg) .

Q. How to design analogs for neuroprotective applications (e.g., Alzheimer’s disease)?

  • Acetylcholinesterase (AChE) Inhibition : Introduce dimethoxy groups at positions 6 and 7 to enhance binding to AChE’s peripheral anionic site.
  • Amyloid-Beta Aggregation Assays : Use thioflavin-T fluorescence to quantify inhibition .

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